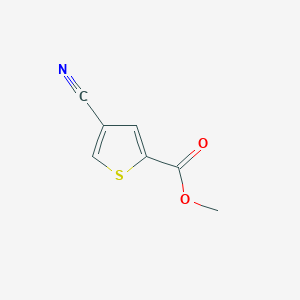

Methyl 4-cyanothiophene-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-cyanothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOWYTNOORXRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Application and Synthesis of Methyl 4-cyanothiophene-2-carboxylate (CAS: 67808-33-7) in Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and chemical development, I approach the integration of heterocyclic building blocks as a multi-dimensional optimization problem. Methyl 4-cyanothiophene-2-carboxylate (CAS: 67808-33-7) is a highly versatile, bifunctional thiophene derivative that serves as a cornerstone in modern medicinal chemistry[1].

Rather than viewing this compound as a simple intermediate, it must be understood as a highly engineered molecular scaffold. The thiophene core acts as a robust bioisostere for phenyl rings, while the C4-cyano and C2-methyl ester groups provide orthogonal handles for late-stage functionalization. This whitepaper details the physicochemical profile, the mechanistic rationale for its use, and a self-validating synthetic protocol designed for high-yield, reproducible chemical development.

Physicochemical Profiling

Before deploying any building block into a high-throughput synthesis pipeline, its baseline physicochemical parameters must be established. The structural features of CAS 67808-33-7 dictate its solubility profile and downstream reactivity[2].

| Parameter | Specification |

| Chemical Name | Methyl 4-cyanothiophene-2-carboxylate |

| CAS Registry Number | 67808-33-7 |

| Molecular Formula | C₇H₅NO₂S |

| Molecular Weight | 167.19 g/mol |

| Key Structural Features | Thiophene core, C4-nitrile, C2-methyl ester |

| Precursor Dependency | Derived from 4-Bromothiophene derivatives[3] |

Mechanistic Role in Medicinal Chemistry

The selection of Methyl 4-cyanothiophene-2-carboxylate is driven by specific pharmacodynamic and pharmacokinetic advantages.

-

The Thiophene Core (Phenyl Bioisostere): Replacing a benzene ring with a thiophene alters the molecule's dihedral angles and electron density. Sulfur's polarizability allows for enhanced π−π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in target binding pockets.

-

The C4-Cyano Group: The nitrile moiety is a potent, metabolically stable hydrogen-bond acceptor. Unlike aldehydes, which are prone to rapid oxidation in vivo, the cyano group maintains its structural integrity while engaging with kinase hinge regions or GPCR trans-membrane domains.

-

The C2-Methyl Ester: This acts either as a transient protecting group for the carboxylic acid during cross-coupling reactions or as a lipophilic prodrug moiety designed to be cleaved by intracellular esterases.

Pharmacophore mapping of CAS 67808-33-7 in target binding pockets.

Synthetic Methodologies and Workflow

To synthesize Methyl 4-cyanothiophene-2-carboxylate, we start from the commercially available precursor, methyl 4-bromothiophene-2-carboxylate (a derivative of 4-bromothiophene-2-carboxaldehyde[3]). As an application scientist, I strongly advise against classical Rosenmund-von Braun cyanation (using stoichiometric CuCN at >150 °C) due to toxic copper waste and difficult workups. Instead, a Palladium-Catalyzed Cyanation offers a milder, higher-yielding alternative.

Step-by-Step Protocol: Palladium-Catalyzed Cyanation

-

Step 1: Reagent Preparation. In an inert atmosphere (glovebox), charge a Schlenk flask with methyl 4-bromothiophene-2-carboxylate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

-

Causality: Zn(CN)₂ is chosen over NaCN because its low solubility provides a slow, controlled release of cyanide ions into the solution. This prevents the lethal poisoning of the active Pd(0) catalytic species, a common failure point in cyanation reactions.

-

-

Step 2: Solvent Addition. Add anhydrous, degassed DMF to the mixture.

-

Causality: Degassing the solvent is critical. Oxygen rapidly oxidizes the electron-rich Pd(0) to inactive Pd(II) species, stalling the catalytic cycle before oxidative addition can occur.

-

-

Step 3: Thermal Activation. Heat the reaction mixture to 100 °C for 12 hours.

-

Causality: The C-Br bond on an electron-rich thiophene requires sufficient thermal energy to undergo oxidative addition. 100 °C is the thermodynamic sweet spot that drives the reaction to completion without causing the thermal degradation of the ester.

-

-

Step 4: Quench and Extraction. Cool to room temperature and quench with 5% aqueous ammonium hydroxide (NH₄OH), followed by extraction with Ethyl Acetate (EtOAc).

-

Causality: The ammonia quench is non-negotiable. It forms water-soluble coordination complexes with residual zinc and palladium (e.g., [Zn(NH3)4]2+ ), preventing the formation of intractable emulsions during the organic extraction phase.

-

Step-by-step synthetic workflow for CAS 67808-33-7.

Analytical Validation and Quality Control

Trustworthiness in chemical synthesis requires that every protocol be a self-validating system. Before this building block is advanced into biological screening libraries, its structural integrity must be orthogonally verified. Relying on a single analytical method introduces unacceptable risk.

Orthogonal Validation Loop

-

FT-IR Spectroscopy: The most immediate diagnostic tool. The sample must exhibit a sharp, distinct C≡N stretching frequency at 2220–2230 cm⁻¹ and a strong ester C=O stretch at 1715–1730 cm⁻¹ . Absence of the nitrile peak indicates a failed cyanation.

-

¹H NMR (CDCl₃): The thiophene protons (H-3 and H-5) will appear as two distinct signals in the aromatic region (~7.5–8.2 ppm) with a small meta-coupling constant ( J≈1.5 Hz). Crucially, the intact methyl ester must be confirmed by a sharp, 3-proton singlet at ~3.9 ppm .

-

LC-MS (ESI+): High-resolution mass spectrometry must confirm the exact mass. The spectrum should display a dominant [M+H]+ pseudo-molecular ion peak at m/z 168.0 .

Self-validating analytical workflow for quality control of CAS 67808-33-7.

References

-

Title: Fine Chemicals - Biochemical Search | Source: usbio.net | URL: 1

-

Title: Methyl 4-cyanothiophene-2-carboxylate | 67808-33-7 | Source: chemicalbook.com | URL: 2

-

Title: 4-Bromothiophene-2-carboxaldehyde | 18791-75-8 | Source: chemicalbook.com | URL: 3

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-cyanothiophene-2-carboxylate

Foreword: The Strategic Importance of Substituted Thiophenes

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring have cemented its role in the development of numerous pharmaceuticals and organic electronics. The specific substitution pattern on the thiophene ring is paramount, as it dictates the molecule's three-dimensional structure, reactivity, and interaction with biological targets. Methyl 4-cyanothiophene-2-carboxylate is a key heterocyclic building block, with the cyano and carboxylate functionalities serving as versatile handles for further chemical modifications in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this valuable compound, tailored for researchers, scientists, and professionals in drug development.

I. Strategic Approach to the Synthesis of Methyl 4-cyanothiophene-2-carboxylate

A thorough analysis of synthetic strategies reveals that a direct, de novo construction of the 2,4-disubstituted thiophene ring with the desired cyano and carboxylate groups in a single step is complex and often lacks regiochemical control. A more judicious and efficient approach involves a two-step sequence, leveraging a commercially available and selectively functionalized precursor. This strategy offers significant advantages in terms of yield, purity, and operational simplicity.

The chosen pathway commences with the readily available 4-cyanothiophene-2-carboxylic acid , which is then converted to the target methyl ester via a classic Fischer esterification. This approach is predicated on the following considerations:

-

Availability of Starting Material: The commercial availability of 4-cyanothiophene-2-carboxylic acid obviates the need for a multi-step synthesis of the thiophene core, thereby saving significant time and resources.

-

Robust and Well-Characterized Chemistry: Fischer esterification is a cornerstone of organic synthesis, with a well-understood mechanism and a high degree of reliability.[1]

-

High Purity of the Final Product: The reaction conditions for Fischer esterification are typically clean, and the product can be readily purified by standard techniques such as recrystallization or column chromatography.

The overall synthetic transformation is depicted below:

II. Mechanistic Insights: The Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is typically reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[1]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[2]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is then deprotonated by a weak base (such as water or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product.[2]

III. Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 4-cyanothiophene-2-carboxylate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 4-Cyanothiophene-2-carboxylic acid | ≥98% | Sigma-Aldrich |

| Methanol (anhydrous) | ACS Grade | Fisher Scientific |

| Sulfuric acid (concentrated) | ACS Grade | VWR |

| Sodium bicarbonate (saturated solution) | ACS Grade | J.T. Baker |

| Brine (saturated NaCl solution) | ACS Grade | LabChem |

| Anhydrous magnesium sulfate | ACS Grade | EMD Millipore |

| Ethyl acetate | ACS Grade | Macron |

| Hexanes | ACS Grade | Avantor |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanothiophene-2-carboxylic acid (5.0 g, 32.6 mmol).

-

Addition of Reagents: Add anhydrous methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL) with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water (100 mL).

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the effervescence ceases and the pH is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 4-cyanothiophene-2-carboxylate as a solid.

IV. Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C7H5NO2S |

| Molecular Weight | 167.19 g/mol |

| ¹H NMR | Peaks corresponding to the thiophene ring protons and the methyl ester protons. |

| ¹³C NMR | Peaks corresponding to the carbons of the thiophene ring, the cyano group, and the ester group. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch, C=O stretch of the ester, and C-O stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product. |

V. Conclusion

The synthetic pathway detailed in this guide, centered on the Fischer esterification of commercially available 4-cyanothiophene-2-carboxylic acid, represents a highly efficient and reliable method for the preparation of Methyl 4-cyanothiophene-2-carboxylate. This approach is characterized by its operational simplicity, high yields, and the use of readily available and inexpensive reagents. By providing a clear, step-by-step protocol and a thorough mechanistic explanation, this guide aims to empower researchers in the fields of medicinal chemistry and materials science to access this valuable building block for their research and development endeavors.

VI. References

-

CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene - Google Patents. Available at:

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

-

Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction - Rsc.org. Available at: [Link]

-

Nickel-Catalyzed Cyanation of Aryl Thioethers | Organic Letters - ACS Publications. Available at: [Link]

-

Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]

-

3-bromothiophene - Organic Syntheses Procedure. Available at: [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available at: [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. Available at: [Link]

-

Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. Available at: [Link]

-

Organic Reactions: Esterification & Transesterification - Student Academic Success. Available at: [Link]

-

Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof | Request PDF - ResearchGate. Available at: [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC. Available at: [Link]

-

Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available at: [Link]

-

H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation by Shichen - DSpace@MIT. Available at: [Link]

-

Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available at: [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides - MIT Open Access Articles. Available at: [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. Available at: [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. Available at: [Link]

Sources

Comprehensive Spectral Characterization and Synthetic Methodology of Methyl 4-cyanothiophene-2-carboxylate

Executive Summary

Methyl 4-cyanothiophene-2-carboxylate (CAS: 67808-33-7)[1] is a highly versatile, electron-deficient heterocyclic building block. In modern medicinal chemistry, thiophene scaffolds are frequently deployed as metabolically stable bioisosteres for phenyl rings, playing a critical role in the development of novel cytotoxic agents[2] and potent protease inhibitors[3].

As a Senior Application Scientist, I approach the synthesis and characterization of this compound not merely as a sequence of laboratory tasks, but as a self-validating system . Every synthetic maneuver is paired with an orthogonal analytical checkpoint. This whitepaper details the causality behind the synthetic workflow and provides a rigorous breakdown of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Mechanistic Rationale and Synthetic Workflow

The conversion of a bromothiophene to a cyanothiophene is classically achieved via the Rosenmund-von Braun reaction[4]. Because the thiophene ring in methyl 4-bromothiophene-2-carboxylate is highly electron-deficient (due to the ester moiety), the oxidative addition of the C(sp²)–Br bond to a transition metal is energetically demanding.

Step-by-Step Protocol: A Self-Validating Approach

-

Objective: Cyanation of methyl 4-bromothiophene-2-carboxylate[4].

-

Checkpoint 1 (Pre-reaction): Verify the starting material via TLC and the presence of a C–Br stretch (~1050 cm⁻¹) in the IR spectrum.

Step 1: Reagent Preparation Dissolve 3.82 g (17.3 mmol) of methyl 4-bromothiophene-2-carboxylate in 10 mL of anhydrous N,N-dimethylformamide (DMF)[4].

-

Causality: Anhydrous conditions prevent the premature protonation of organometallic intermediates. DMF is selected as a polar aprotic solvent because its high boiling point (153 °C) provides the necessary thermal energy to overcome the high activation barrier of aryl halide insertion.

Step 2: Cyanation & Thermal Activation Add 3.10 g (34.6 mmol, 2.0 eq) of Copper(I) cyanide (CuCN) and heat the heterogeneous mixture to reflux with vigorous magnetic stirring for 18 hours[4].

-

Causality: The 2.0 molar equivalent of CuCN drives the equilibrium of the reductive elimination step forward, ensuring complete conversion of the sterically hindered, electron-poor substrate.

Step 3: Quenching and Complexation Cool the reaction mixture to room temperature and carefully pour it into 100 mL of a 10% (w/v) aqueous potassium cyanide (KCN) solution[4].

-

Causality: Unreacted CuCN and the CuBr byproduct form intractable, insoluble polymeric networks. The addition of aqueous KCN acts as a strong ligand, converting these copper salts into highly water-soluble cuprocyanide complexes (e.g., [Cu(CN)₄]³⁻). This prevents emulsion formation and facilitates clean phase separation.

Step 4: Extraction and Isolation Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

-

Checkpoint 2 (Post-reaction): Run an immediate ATR-FTIR on the crude solid. The emergence of a sharp peak at ~2230 cm⁻¹ provides instant, orthogonal validation of successful cyanation before committing to time-intensive NMR analysis.

Workflow Visualization

Figure 1: Synthetic workflow and orthogonal analytical validation for the target compound.

Spectral Data Analysis & Structural Elucidation

To guarantee scientific integrity, the structural assignment of Methyl 4-cyanothiophene-2-carboxylate relies on the convergence of three independent analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide the definitive map of atomic connectivity. The presence of two strongly electron-withdrawing groups (EWG)—the ester at C-2 and the nitrile at C-4—severely deshields the remaining thiophene protons. Furthermore, the geometric constraints of the 5-membered heteroaromatic ring dictate a highly specific meta-coupling constant (J ≈ 1.5 Hz) between H-3 and H-5.

Table 1: 1H and 13C NMR Spectral Assignments (CDCl₃, 300 MHz / 75 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Integration | Structural Assignment | Causality / Rationale |

| 1H | ~8.15 | d, J = 1.5 Hz | 1H | Thiophene H-5 | Deshielded by adjacent -CN and S; meta-coupling to H-3. |

| 1H | ~7.90 | d, J = 1.5 Hz | 1H | Thiophene H-3 | Deshielded by adjacent -COOMe; meta-coupling to H-5. |

| 1H | ~3.92 | s | 3H | -OCH₃ | Typical methyl ester resonance[4]. |

| 13C | ~161.0 | s | 1C | C=O (Ester) | Carbonyl carbon of the ester group. |

| 13C | ~137.5 | d | 1C | Thiophene C-5 | Alpha to sulfur, highly deshielded. |

| 13C | ~135.0 | s | 1C | Thiophene C-2 | Quaternary carbon attached to the ester. |

| 13C | ~133.5 | d | 1C | Thiophene C-3 | Aromatic CH between two EWGs. |

| 13C | ~114.0 | s | 1C | C≡N (Nitrile) | Characteristic sp-hybridized nitrile carbon. |

| 13C | ~110.5 | s | 1C | Thiophene C-4 | Quaternary carbon attached to the nitrile. |

| 13C | ~52.5 | q | 1C | -OCH₃ | Methoxy carbon. |

Infrared (IR) Spectroscopy (ATR-FTIR)

IR spectroscopy serves as the primary gateway for functional group verification. The orthogonal nature of IR allows for the immediate confirmation of the cyanation success without the need for complex sample preparation.

Table 2: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Rationale |

| ~3100 | Weak | C–H stretch | sp² C–H stretching of the heteroaromatic thiophene ring. |

| ~2230 | Medium | C≡N stretch | Highly specific orthogonal marker proving successful cyanation. |

| ~1720 | Strong | C=O stretch | Conjugated ester carbonyl stretching. |

| ~1250 | Strong | C–O stretch | Ester C–O single bond stretching. |

| ~850 | Medium | C–H bend | Out-of-plane bending typical for 2,4-disubstituted thiophenes. |

Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization Mass Spectrometry (EI-MS) provides a hard fragmentation pattern that validates the molecular weight and the stability of the functional groups. The fragmentation is driven by the facile loss of the ester components.

Table 3: EI-MS (70 eV) Fragmentation Pattern

| m/z | Relative Abundance | Fragment | Causality / Rationale |

| 167 | ~40% | [M]⁺ | Intact molecular ion confirming the formula C₇H₅NO₂S. |

| 136 | 100% (Base Peak) | [M - OCH₃]⁺ | Alpha-cleavage of the ester yields a highly stable, resonance-stabilized acylium ion. |

| 108 | ~30% | [M - COOCH₃]⁺ | Loss of the entire ester functionality, leaving the cyanothiophene cation. |

| 81 | ~15% | [M - COOCH₃ - HCN]⁺ | Subsequent loss of neutral hydrogen cyanide from the ring system. |

Conclusion

The synthesis and characterization of Methyl 4-cyanothiophene-2-carboxylate demands a rigorous, causality-driven approach. By understanding the thermodynamic requirements of the Rosenmund-von Braun reaction and establishing a self-validating analytical pipeline (IR functional group screening → NMR connectivity mapping → MS molecular weight confirmation), researchers can ensure absolute structural integrity when utilizing this scaffold for downstream drug development.

References

1.[1] Title: Methyl 4-cyanothiophene-2-carboxylate | 67808-33-7 Source: Angene Chemical URL: [Link]

2.[4],[3] Title: US Patent 6,291,514 B1 - Heteroaryl amidines, methylamidines and guanidines, preparation thereof, and use thereof as protease inhibitors Source: United States Patent and Trademark Office (USPTO) / Google Patents URL:

3.[2] Title: Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents Source: Acta Pharmaceutica, 66(1), 53-68 (2016) URL: [Link]

Sources

- 1. angene.in [angene.in]

- 2. Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Solubility and Stability Profiling of Methyl 4-cyanothiophene-2-carboxylate

A Technical Guide for Preclinical Drug Development

Executive Summary

Methyl 4-cyanothiophene-2-carboxylate (CAS: 67808-33-7)[1] is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of complex thiophene-based therapeutics[2]. As a Senior Application Scientist, I have observed that the successful incorporation of this intermediate into drug discovery pipelines requires a rigorous understanding of its physicochemical boundaries. This whitepaper elucidates the causality behind its solubility constraints and degradation kinetics, providing self-validating experimental protocols to ensure structural integrity during downstream applications.

Physicochemical Profiling & Structural Causality

Understanding the molecular architecture of Methyl 4-cyanothiophene-2-carboxylate (Molecular Formula: C7H5NO2S, MW: 167.19 g/mol )[3] is foundational to predicting its thermodynamic behavior.

| Property | Value / Descriptor | Mechanistic Implication |

| CAS Number | 67808-33-7[1] | Unique chemical identifier for procurement and tracking. |

| Molecular Weight | 167.19 g/mol [3] | Low molecular weight, ideal for fragment-based drug design. |

| Hydrogen Bond Donors | 0 | High desolvation penalty in aqueous media; drives lipophilicity. |

| Hydrogen Bond Acceptors | 4 (N, O, O, S) | Enables strong dipole-dipole interactions in polar aprotic solvents. |

| Rotatable Bonds | 2 | Low conformational entropy, favoring crystallization. |

Synthesis & Degradation Pathways

The compound is classically synthesized via a Rosenmund-von Braun reaction. As described in , treating methyl 4-bromothiophene-2-carboxylate with copper(I) cyanide in anhydrous DMF under reflux for 18 hours yields the target nitrile[4].

Mechanistic Causality of Degradation : The electron-withdrawing nature of the cyano group at the 4-position significantly alters the electron density of the thiophene ring. By pulling electron density away via inductive and resonance effects, the electrophilicity of the ester carbonyl carbon at the 2-position is amplified. Consequently, the primary degradation pathway is ester hydrolysis, which occurs rapidly under basic conditions. Nitrile hydrolysis to the primary amide requires much harsher conditions (e.g., strong acid or oxidative conditions with H2O2).

Chemical synthesis and primary degradation pathways of Methyl 4-cyanothiophene-2-carboxylate.

Solubility Matrix & Solvent Selection

Solubility is a thermodynamic consequence of intermolecular forces. Because Methyl 4-cyanothiophene-2-carboxylate lacks hydrogen bond donors, its aqueous solubility is severely restricted.

| Solvent System | Solubility Range | Solvation Mechanism |

| Water (pH 7.4) | < 0.1 mg/mL | Poor. High desolvation penalty due to hydrophobic thiophene core. |

| DMSO / DMF | > 50 mg/mL | Excellent. Strong dipole-dipole interactions with cyano/ester moieties. |

| Methanol | 10 - 50 mg/mL | Moderate to Good. H-bond donation from solvent to ester/cyano acceptors. |

| Dichloromethane | > 50 mg/mL | Excellent. Favorable dispersion forces with the thiophene ring. |

Experimental Protocols: Self-Validating Systems

To ensure data integrity, experimental workflows must be self-validating. A protocol that merely measures what is in solution without accounting for what was lost (via precipitation, adsorption, or degradation) is fundamentally flawed.

Protocol 1: Mass-Balance Validated Kinetic Solubility

This protocol uses a closed-loop mass balance check to ensure that low UV/MS signals are due to true insolubility, not degradation or non-specific binding.

Self-validating kinetic solubility profiling workflow with mass balance feedback loop.

Step-by-Step Methodology:

-

Stock Preparation : Dissolve Methyl 4-cyanothiophene-2-carboxylate in anhydrous DMSO to a precise 10 mM concentration. Causality: Anhydrous DMSO prevents premature ester hydrolysis that would skew solubility data.

-

Buffer Spiking : Aliquot 10 µL of the stock into 990 µL of target aqueous buffers (pH 1.2, 4.5, and 7.4) in low-binding microcentrifuge tubes (final concentration 100 µM, 1% DMSO).

-

Incubation : Agitate at 300 rpm at 37°C for 24 hours. Causality: Ensures thermodynamic equilibrium is reached between the solid and liquid phases without introducing shear-induced degradation.

-

Phase Separation : Centrifuge at 100,000 x g for 30 minutes to pellet any undissolved micro-particulates.

-

Quantification : Analyze the supernatant via HPLC-UV (λ = 254 nm).

-

Self-Validation (Mass Balance) : Solubilize the remaining pellet in 1 mL of pure acetonitrile and quantify. The sum of the supernatant and pellet concentrations must equal 100 µM (±5%). If it does not, the compound has degraded or adsorbed to the plastic, invalidating the solubility result.

Protocol 2: Accelerated Forced Degradation Profiling

To map the stability boundaries, we force the compound through extreme conditions and monitor the disappearance of the parent mass (m/z 168 [M+H]+).

Step-by-Step Methodology:

-

Sample Preparation : Prepare 1 mg/mL solutions of the compound in a 50:50 Acetonitrile:Water co-solvent system to ensure complete solvation during stress testing.

-

Stress Conditions :

-

Acidic: Add 0.1 N HCl (Final conc.), incubate at 60°C for 7 days.

-

Basic: Add 0.1 N NaOH (Final conc.), incubate at room temperature for 24 hours.

-

Oxidative: Add 3% H2O2 (Final conc.), incubate at room temperature for 24 hours.

-

-

Quenching : Neutralize acidic/basic samples with equivalent counter-ions to halt degradation prior to injection. Causality: Prevents ongoing degradation inside the autosampler queue, which would cause high variance between replicates.

-

LC-MS Analysis : Monitor the parent peak area relative to a time-zero control.

-

Self-Validation : The total area of the parent peak plus all degradant peaks (adjusted for ionization efficiency) must equal the time-zero parent peak area. This ensures no volatile degradants were lost to the headspace.

References

- Illig, C. R., et al. (1999). "Stable compounds..." United States Patent 6,013,652. Google Patents.

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for Methyl 4-cyanothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific, verified Safety Data Sheet (SDS) for Methyl 4-cyanothiophene-2-carboxylate (CAS No. not publicly available) was found during the compilation of this guide. The following information is a synthesis of data from structurally similar compounds. This guide should be used as a precautionary tool, and a substance-specific risk assessment must be performed by qualified personnel before handling.

Executive Summary: An Inferred Hazard Profile

The primary hazards are anticipated to be acute toxicity if swallowed, inhaled, or in contact with skin, as well as irritation to the skin and eyes. The cyano moiety warrants significant caution due to the potential for release of hydrogen cyanide under acidic conditions or during combustion. This guide provides a framework for risk mitigation based on this inferred profile.

Globally Harmonized System (GHS) Classification: A Data-Driven Inference

Based on hazard information for structurally related compounds such as Methyl 4-bromo-5-cyanothiophene-2-carboxylate and Methyl 4-methylthiophene-2-carboxylate, the following GHS classification for Methyl 4-cyanothiophene-2-carboxylate should be conservatively assumed[1].

Table 1: Inferred GHS Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 |

| Warning | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 |

| Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation[1] |

Inferred Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P501[1].

Risk Assessment and Control: A Proactive Workflow

The handling of any chemical, particularly one with an incomplete data profile, necessitates a robust risk assessment. The causality behind this workflow is to move from hazard identification to exposure elimination or minimization.

Caption: Risk assessment and control workflow for handling chemicals with inferred hazards.

Detailed Protocols for Safe Handling

Trustworthiness in the lab is built on protocols that are self-validating. The following procedures integrate safety checks and engineering controls as core components of the workflow.

Protocol for Weighing and Preparing a Stock Solution

This protocol is designed for handling milligram to low-gram quantities. The primary engineering control is a certified chemical fume hood to prevent inhalation exposure.

Objective: To accurately weigh a solid sample of Methyl 4-cyanothiophene-2-carboxylate and dissolve it to create a stock solution.

Materials:

-

Methyl 4-cyanothiophene-2-carboxylate (solid)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask with stopper

-

Appropriate solvent (e.g., DMSO, DMF, Acetonitrile)

-

Pipettes

-

Secondary containment tray

Personal Protective Equipment (PPE):

-

Splash-proof safety goggles

-

Nitrile or neoprene gloves (double-gloving recommended)

-

Long-sleeved lab coat

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational (check airflow monitor).

-

Place all necessary equipment, including a designated waste container, inside the fume hood on a secondary containment tray.

-

Don the required PPE.

-

-

Weighing:

-

Tare the analytical balance with the weighing paper/boat on the pan.

-

Carefully use a clean spatula to transfer a small amount of the compound from its storage container onto the weighing paper. Avoid generating dust. If any dust is generated, it will be contained by the fume hood.

-

Close the primary container immediately after dispensing.

-

Record the exact mass.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to prevent loss of material.

-

Add a small amount of the chosen solvent to the flask to wet the solid.

-

Gently swirl the flask to dissolve the compound. Sonication may be used if necessary.

-

Once dissolved, continue to add solvent until the volume is just below the calibration mark.

-

Use a pipette to add the final drops of solvent until the bottom of the meniscus aligns with the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

-

Cleanup:

-

Dispose of the weighing paper and any contaminated consumables in the designated solid hazardous waste container inside the fume hood.

-

Wipe down the spatula and work surface with a solvent-dampened cloth, disposing of it in the same waste container.

-

Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

-

Emergency Procedures: A Plan for the Unexpected

First-Aid Measures

These measures are based on standard practice for chemicals that are harmful and irritating[2][3].

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[3].

-

Skin Contact: Take off all contaminated clothing immediately. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[3].

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Accidental Release and Spill Cleanup

-

Action: Evacuate the area. Ensure adequate ventilation (fume hood).

-

Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Do not generate dust.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[2].

-

Specific Hazards: Combustion may produce toxic fumes, including oxides of carbon, nitrogen, and sulfur, as well as hydrogen cyanide.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[3].

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[3]. Keep away from strong oxidizing agents and strong acids to prevent reactions.

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service.

References

-

Acros PharnaTech Limited. (2018). SAFETY DATA SHEET: 4-Cyanothiophene-2-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet: Methyl 4-bromo-3-methoxythiophene-2-carboxylate, 97%. Retrieved from [Link]

Sources

Navigating the Synthesis and Application of Methyl 4-cyanothiophene-2-carboxylate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, access to high-quality, research-grade reagents is paramount. Methyl 4-cyanothiophene-2-carboxylate, a key heterocyclic building block, presents both significant opportunities and unique procurement challenges. This in-depth technical guide provides a comprehensive overview of this compound, addressing its limited commercial availability through a focus on its synthesis, quality control, and applications in modern drug discovery.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] The thiophene ring often serves as a bioisostere for a phenyl group, offering modulated physicochemical properties that can enhance drug-receptor interactions and improve metabolic stability. The introduction of cyano and carboxylate functionalities, as seen in Methyl 4-cyanothiophene-2-carboxylate, provides versatile handles for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures for targeted therapies.[2][3][4] Thiophene derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and antimicrobials.[5][6][7]

Commercial Availability: A Landscape of Custom Synthesis

Several chemical synthesis companies offer custom synthesis of organic molecules for the pharmaceutical and biotechnology sectors. Researchers can engage with these companies to have Methyl 4-cyanothiophene-2-carboxylate synthesized on a milligram to kilogram scale. When pursuing custom synthesis, it is crucial to provide the supplier with a clear set of specifications, including purity requirements and desired analytical data for product release.

Proposed Synthesis Protocol: Esterification of 4-Cyanothiophene-2-carboxylic Acid

Given the commercial availability of the precursor, 4-cyanothiophene-2-carboxylic acid, a straightforward and reliable method to obtain Methyl 4-cyanothiophene-2-carboxylate is through esterification. Below is a proposed, detailed protocol based on well-established esterification methods.[8]

Reaction Scheme

Caption: Proposed synthesis of Methyl 4-cyanothiophene-2-carboxylate.

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanothiophene-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Alcohol and Catalyst: To the stirred solution, add methanol (1.2 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 4-cyanothiophene-2-carboxylate.

Quality Control and Characterization

Due to the necessity of custom synthesis, rigorous in-house quality control is essential to ensure the identity, purity, and integrity of the obtained Methyl 4-cyanothiophene-2-carboxylate. The following analytical techniques are recommended for full characterization.

| Analytical Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to the thiophene ring protons and the methyl ester protons. |

| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to the carbon atoms of the thiophene ring, the cyano group, and the carboxylate group. |

| Mass Spectrometry (MS) | Molecular Ion Peak | [M+H]⁺ or [M]⁺ corresponding to the molecular weight of the compound (C₇H₅NO₂S, MW: 167.19 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity | A single major peak indicating a purity of ≥95%. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for the C≡N stretch, C=O stretch of the ester, and C-S bond of the thiophene ring. |

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of Methyl 4-cyanothiophene-2-carboxylate are not extensively documented in publicly available literature, the broader class of substituted thiophene-2-carboxylates are prominent in medicinal chemistry.

-

Kinase Inhibitors: The thiophene scaffold is a common feature in the design of kinase inhibitors for oncology. The functional groups on Methyl 4-cyanothiophene-2-carboxylate allow for the construction of molecules that can interact with the ATP-binding site of various kinases.[5]

-

Anti-inflammatory Agents: Thiophene derivatives have been explored as anti-inflammatory agents, with the potential to modulate inflammatory pathways.[3]

-

Antimicrobial Agents: The thiophene nucleus is present in several compounds with demonstrated antibacterial and antifungal activity.[7]

-

P2Y14 Receptor Antagonists: Recent research has identified 4-amide-thiophene-2-carboxyl derivatives as potent antagonists for the P2Y14 receptor, a potential target for inflammatory bowel disease.[4]

Conclusion

Methyl 4-cyanothiophene-2-carboxylate remains a valuable yet challenging research chemical to procure. This guide provides a practical framework for researchers to obtain this compound through informed engagement with custom synthesis providers and offers a proposed synthetic protocol for those with the capabilities for in-house synthesis. The emphasis on rigorous quality control ensures that the resulting material is of sufficient purity for demanding research applications. The versatility of the thiophene scaffold in medicinal chemistry suggests that Methyl 4-cyanothiophene-2-carboxylate will continue to be a relevant building block in the development of novel therapeutics.

References

-

(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. MDPI. (2023). [Link]

- CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. (2013). [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. (2019). [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. (2007). [Link]

-

Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. PubMed. (2024). [Link]

- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. PubMed. (2020). [Link]

-

Esterification of Carboxylic Acids with. Organic Syntheses Procedure. (n.d.). [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Biogeosciences. (2013). [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. (n.d.). [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. (n.d.). [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. (2004). [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. (2025). [Link]

-

Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. MDPI. (2010). [Link]

-

SUBSTITUTED THIOPHENE CARBOXAMIDES, THIOPHENE CARBOXYLIC ACIDS AND DERIVATIVES THEREOF. European Patent Office. (2023). [Link]

-

Supplementary Information. Royal Society of Chemistry. (n.d.). [Link]

-

Synthesis from Carboxylic Acids and Derivatives (Update 2011). Science of Synthesis. (2011). [Link]

-

Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. University of Basel. (n.d.). [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Advanced Scientific Research. (2025). [Link]

-

The Chemistry Behind 2-Thiophenecarbonitrile: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Versatile Virtuoso: Methyl 4-cyanothiophene-2-carboxylate as a Pivotal Building Block for Heterocyclic Synthesis

Foreword for the Modern Medicinal Chemist

In the intricate tapestry of heterocyclic chemistry, the strategic selection of foundational building blocks is paramount to the efficient and elegant construction of novel molecular architectures. Among the pantheon of such synthons, the thiophene ring holds a place of distinction, prized for its unique electronic properties and its prevalence in a wide array of pharmacologically active agents.[1][2] This guide illuminates the synthetic prowess of a particularly versatile, yet perhaps underutilized, thiophene derivative: methyl 4-cyanothiophene-2-carboxylate .

This trifunctionalized scaffold, bearing a methyl ester, a cyano group, and a reactive thiophene core, offers a confluence of electrophilic and nucleophilic potential, rendering it an exceptionally powerful tool for the synthesis of diverse and complex heterocyclic systems. Its strategic design allows for sequential and regioselective transformations, paving the way for the construction of privileged heterocyclic motifs such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, which are of significant interest in contemporary drug discovery programs.[3][4]

This document eschews a rigid, templated approach. Instead, it is structured to provide a deep, mechanistically-grounded understanding of the reactivity of methyl 4-cyanothiophene-2-carboxylate. We will delve into the causality behind experimental choices, offering not just protocols, but a strategic guide to harnessing the full synthetic potential of this remarkable building block. Each protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.

I. The Genesis of a Strategic Synthon: Synthesis of Methyl 4-cyanothiophene-2-carboxylate

The journey into the applications of our target molecule begins with its own creation. While various methods for thiophene synthesis exist, the Gewald reaction stands as a robust and highly adaptable one-pot procedure for the assembly of polysubstituted 2-aminothiophenes, which are the immediate precursors to our desired building block.[5][6]

The Gewald Reaction: A Mechanistic Explication

The Gewald reaction is a multicomponent condensation that masterfully combines an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[6] The reaction proceeds through a cascade of elegantly orchestrated steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile. This step forms a crucial α,β-unsaturated nitrile intermediate. The choice of base, often a secondary amine like morpholine or diethylamine, is critical for facilitating this initial C-C bond formation.

-

Sulfur Addition and Cyclization: The α,β-unsaturated nitrile then undergoes a nucleophilic attack by a sulfur species, derived from elemental sulfur. This is followed by an intramolecular cyclization, a key ring-closing step that forms the thiophene ring.

-

Tautomerization/Aromatization: The cyclized intermediate then undergoes tautomerization to furnish the stable, aromatic 2-aminothiophene.

Caption: Key stages of the Gewald aminothiophene synthesis.

Protocol 1: Synthesis of Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate (A Precursor)

While a direct, one-step synthesis of methyl 4-cyanothiophene-2-carboxylate is not prominently described, a closely related and highly functionalized precursor, methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, can be synthesized on an industrial scale via a Gewald-type reaction. This protocol provides a foundation for accessing the core thiophene scaffold.[7]

Materials:

-

Dimethyl 3-oxoglutarate

-

Malononitrile

-

Methanol

-

Morpholine

-

Sulfur

-

Water

Procedure:

-

In a suitable reactor, combine dimethyl 3-oxoglutarate (400 kg), malononitrile (158 kg), and methanol (560 L).

-

While maintaining the temperature of the reaction mixture below 40°C, add morpholine (199.6 kg).

-

After the addition of morpholine, introduce elemental sulfur (73.6 kg).

-

Bring the mixture to reflux and maintain for 2 hours.

-

After the reflux period, cool the reaction mixture and add water until precipitation of the product is observed.

-

Filter the precipitate, wash it thoroughly with water, and dry to obtain methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate.

Expected Yield: 77% with a chemical purity of 98%.[7]

II. The Art of Annulation: Building Fused Heterocycles

The true value of methyl 4-cyanothiophene-2-carboxylate and its amino-substituted precursors lies in their ability to serve as scaffolds for the construction of fused heterocyclic systems. The strategically placed functional groups act as handles for a variety of cyclization strategies.

A. Synthesis of Thieno[2,3-b]pyridines: The Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and their heterocyclic analogues. In the context of our building block, the 2-amino group of a precursor thiophene can react with a 1,3-dicarbonyl compound under acidic or basic conditions to construct the fused pyridine ring of a thieno[2,3-b]pyridine.

Caption: Workflow for Friedländer synthesis of thieno[2,3-b]pyridines.

Protocol 2: General Procedure for the Synthesis of Thieno[2,3-b]pyridine Derivatives

This protocol outlines a general approach for the synthesis of thieno[2,3-b]pyridines from a 2-aminothiophene-3-carbonitrile precursor, which can be derived from our target building block.[3]

Materials:

-

2-Aminothiophene-3-carbonitrile derivative

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Glacial acetic acid

-

Ammonium acetate

Procedure:

-

A mixture of the 2-aminothiophene-3-carbonitrile derivative (1 eq.), the 1,3-dicarbonyl compound (1.2 eq.), and ammonium acetate (4-5 eq.) in glacial acetic acid is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure thieno[2,3-b]pyridine derivative.

Quantitative Data for Representative Thieno[2,3-b]pyridine Syntheses:

| 2-Aminothiophene Precursor | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| 2-Amino-4,5-dimethyl-thiophene-3-carbonitrile | Acetylacetone | 2,5,6,7-Tetramethyl-4-aminothieno[2,3-b]pyridine-3-carbonitrile | ~75% | [3] |

| Ethyl 2-amino-4-methyl-thiophene-3-carboxylate | Ethyl acetoacetate | Ethyl 4-hydroxy-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylate | ~80% | [3] |

B. Synthesis of Thieno[2,3-d]pyrimidines: A Gateway to Bioactive Scaffolds

The 2-aminothiophene scaffold is also a superb precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for a wide range of biological activities, including anticancer and antimicrobial properties.[8][9] The construction of the pyrimidine ring can be achieved through various cyclization strategies, often involving reaction with one-carbon synthons like formamide or orthoformates.

Protocol 3: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol describes a common method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from a methyl 2-aminothiophene-3-carboxylate precursor.

Materials:

-

Methyl 2-aminothiophene-3-carboxylate derivative

-

Formamide

Procedure:

-

A mixture of the methyl 2-aminothiophene-3-carboxylate derivative (1 eq.) in an excess of formamide is heated at reflux for several hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The solid is washed with water and ethanol and then dried to give the desired thieno[2,3-d]pyrimidin-4(3H)-one.

III. The Thorpe-Ziegler Cyclization: Intramolecular C-C Bond Formation

The cyano group in our building block opens the door to another powerful synthetic transformation: the Thorpe-Ziegler cyclization.[10][11] This intramolecular condensation of dinitriles, catalyzed by a strong base, is an excellent method for constructing five- and six-membered rings. By introducing a second nitrile group onto the thiophene scaffold, one can access novel tricyclic systems.

The Mechanism in Brief

The Thorpe-Ziegler reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine anion. Subsequent protonation and tautomerization lead to a cyclic β-enaminonitrile.[10]

Caption: Simplified mechanism of the Thorpe-Ziegler cyclization.

Protocol 4: General Procedure for Thorpe-Ziegler Cyclization of a Thiophene Dinitrile

This protocol provides a general framework for the intramolecular cyclization of a thiophene derivative bearing two nitrile groups.

Materials:

-

Thiophene dinitrile derivative

-

Strong base (e.g., sodium ethoxide, potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

-

To a solution of the thiophene dinitrile derivative in an anhydrous aprotic solvent under an inert atmosphere, add a strong base portion-wise at room temperature or with cooling.

-

The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC.

-

Upon completion, the reaction is carefully quenched with a proton source (e.g., acetic acid, saturated ammonium chloride solution).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

IV. Spectroscopic Characterization: Unveiling the Molecular Architecture

The unambiguous identification of the synthesized heterocycles is crucial. A combination of spectroscopic techniques provides the necessary evidence for structural elucidation.

Typical Spectroscopic Data for a Thieno[2,3-d]pyrimidine Derivative:

| Technique | Observation | Interpretation |

| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. Singlet for the pyrimidine C-H proton. | Confirms the formation of the fused aromatic system. |

| ¹³C NMR | Signals for quaternary carbons in the fused ring system. Carbonyl carbon signal (if present) around δ 160-170 ppm. | Provides information on the carbon framework. |

| IR | N-H stretching vibrations (if present) around 3200-3400 cm⁻¹. C=O stretching for pyrimidinone derivatives around 1650-1700 cm⁻¹. C≡N stretch (if present) around 2220-2260 cm⁻¹. | Confirms the presence of key functional groups. |

| Mass Spec. | Molecular ion peak corresponding to the expected molecular weight. | Determines the molecular mass of the compound. |

V. Conclusion and Future Outlook

Methyl 4-cyanothiophene-2-carboxylate and its readily accessible precursors are undeniably powerful and versatile building blocks in the arsenal of the synthetic chemist. Their trifunctional nature allows for a diverse range of transformations, leading to the efficient construction of complex and biologically relevant heterocyclic scaffolds. The Gewald reaction provides a straightforward entry point to the core 2-aminothiophene structure, which can then be elaborated into thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines, and other fused systems through well-established annulation strategies. Furthermore, the presence of the cyano group enables access to unique ring systems via the Thorpe-Ziegler cyclization.

The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this remarkable thiophene derivative. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

-

Bakhite, E. A., Abdou O. Abeed, A., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link]

-

Leung, E., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 11(1), 133-143. [Link]

-

de Souza, M. V. N., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1196-1206. [Link]

-

Bakhite, E. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(4), 737-759. [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

-

Billman, J. H., & Ho, J. Y. C. (1952). The formation of solid derivatives of aldehydes. I. 2-substituted-1, 3-bis(p- methoxybenzyl)-tetrahydroimidazoles. The Journal of Organic Chemistry, 17(10), 1375-1378. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2016). Anilinomethylidene Derivatives of Cyclic 1,3-Dicarbonyl Compounds in the Synthesis of New Sulfur-Containing Pyridines and Quinolines. Journal of Heterocyclic Chemistry, 53(5), 1545-1552. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Abdel-Aziz, A. A. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3949. [Link]

-

Bandla, R., et al. (2018). Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety. Journal of Integral Sciences, 1(1), 1-5. [Link]

-

Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1835-1881. [Link]

-

Abedinifar, F., et al. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. RSC advances, 11(59), 37265-37292. [Link]

-

El Bakri, Y., et al. (2023). Polyfunctionalized Thieno[2,3-b]pyridine Compounds: Preparation, DFT Calculations, Molecular Docking Studies, and Agricultural Potency Evaluation against Aphis gossypii. ACS Omega, 8(5), 4989-5000. [Link]

- Servier. (2006). Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.

-

Dömling, A., et al. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 11(6), 564-573. [Link]

-

Kumar, R., et al. (2017). Therapeutic importance of synthetic thiophene. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 663-678. [Link]

-

Abdel-Ghani, N. T., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and related fused heterocyclic compounds. Molecules, 20(1), 117-132. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

Supuran, C. T., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 31(12), e21998. [Link]

-

Sahu, S. K., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 754-758. [Link]

-

Abdel-Wahab, B. F., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3949. [Link]

-

Nguyen, T.-B., et al. (2022). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers, 9(12), 3163-3168. [Link]

-

Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Arkivoc, 2004(11), 53-60. [Link]

-

Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15544-15576. [Link]

-

El-Enany, M. M., et al. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 379-410. [Link]

-

Rivera, G., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(21), 6567. [Link]

-

El-Gamal, M. I., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Medicinal Chemistry, 14(9), 1749-1763. [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

-

Weston, A. W., & Michaels, R. J. (1951). 3-Methylthiophene. Organic Syntheses, 31, 77. [Link]

-

Cocco, M. T., et al. (1998). Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. Journal of Heterocyclic Chemistry, 35(2), 375-378. [Link]

-

Shawali, A. S., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 1-18. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

Varma, R. S., & Kumar, D. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4589-4598. [Link]

-

Padwa, A., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1686-1721. [Link]

-

R Discovery. Application of the Thorpe—Ziegler Reaction for the Synthesis of Functionalized Thiophenes, Thienopyrimidines, and Thienotriazines. [Link]

-

Royal Society of Chemistry. Supporting information for: Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. [Link]

-

Reddit. "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". [Link]

-

Scribd. Thrope Ziegler Cyclization Search. [Link]

-

Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

ResearchGate. 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]

- 8. scielo.br [scielo.br]

- 9. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scribd.com [scribd.com]

Synthesis of thieno[2,3-d]pyrimidines using Methyl 4-cyanothiophene-2-carboxylate

An Application Note on the Synthesis of Thieno[2,3-d]pyrimidines using Methyl 4-cyanothiophene-2-carboxylate

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics [1]. While the classic Gewald multicomponent reaction is the traditional route to the requisite o-aminothiophene precursors, starting from pre-functionalized building blocks like Methyl 4-cyanothiophene-2-carboxylate (CAS: 67808-33-7) offers superior regiocontrol and scalability. This application note details a robust, three-step synthetic workflow to construct the thieno[2,3-d]pyrimidine core, emphasizing the mechanistic causality behind reagent selection, chemoselectivity, and experimental validation.

Mechanistic Rationale & Pathway Design

The synthesis of the pyrimidine ring requires an o-aminonitrile functionality on the thiophene core. Since Methyl 4-cyanothiophene-2-carboxylate lacks the necessary amino group, the synthetic strategy relies on a regioselective electrophilic aromatic substitution (nitration) followed by a chemoselective reduction.

-

Regioselective Nitration: The thiophene ring is electron-deficient due to the electron-withdrawing ester (C2) and cyano (C4) groups. However, the sulfur heteroatom exerts a strong +M (resonance) effect that specifically activates the alpha positions (C2 and C5). With C2 sterically and electronically blocked by the ester, electrophilic attack by the nitronium ion is exclusively directed to the C5 position.

-

Chemoselective Reduction: The resulting nitro group must be reduced to an amine without hydrolyzing the ester or over-reducing the cyano group to a primary amine. A dissolving metal reduction (Béchamp reduction) using Iron/Acetic acid is strictly chosen over catalytic hydrogenation (Pd/C) to prevent nitrile reduction.

-

Pyrimidine Annulation: The resulting o-aminonitrile intermediate (CAS: 98257-18-2) undergoes cyclocondensation with formamide, which acts as both the solvent and the C-N synthon, thermodynamically driving the formation of the highly stable, aromatic thieno[2,3-d]pyrimidine system [2].

Synthetic pathway from Methyl 4-cyanothiophene-2-carboxylate to thieno[2,3-d]pyrimidine.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized reaction parameters, expected yields, and purity profiles for the three-step workflow.

| Step | Transformation | Reagents & Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

| 1 | C5-Nitration | HNO₃ / H₂SO₄ (conc.) | 0–5 | 2.0 | 82–85 | >98% |

| 2 | Chemoselective Reduction | Fe powder, Glacial AcOH | 80 | 4.0 | 78–81 | >95% |

| 3 | Pyrimidine Annulation | Formamide (neat) | 150 | 6.0 | 65–70 | >95% |

Step-by-Step Experimental Protocols

Phase 1: Regioselective C5-Nitration

Causality & Validation: Performing the reaction strictly at 0–5 °C prevents oxidative degradation of the thiophene ring by the strongly oxidizing nitrating mixture. The reaction is self-validating: upon pouring the mixture into ice, the sudden shift in solubility causes the highly pure nitro-intermediate to crash out as a distinct yellow precipitate.

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and an internal thermometer.

-

Dissolve Methyl 4-cyanothiophene-2-carboxylate (10.0 g, 59.8 mmol) in concentrated H₂SO₄ (40 mL) and cool the solution to 0 °C using an ice-salt bath.

-

Prepare a nitrating mixture of conc. HNO₃ (4.5 mL) and conc. H₂SO₄ (10 mL). Add this mixture dropwise to the thiophene solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction for 2 hours at 0–5 °C. Monitor via TLC (Hexane:EtOAc 7:3).

-

Pour the reaction mixture slowly over 300 g of crushed ice with vigorous stirring.

-

Filter the resulting yellow precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry in vacuo at 40 °C to afford Methyl 4-cyano-5-nitrothiophene-2-carboxylate.

Phase 2: Chemoselective Nitro Reduction

Causality & Validation: Iron powder in acetic acid acts via a single-electron transfer mechanism, selectively reducing the nitro group without touching the sensitive nitrile. The visual cue for reaction progression is the transition from a yellow suspension to a deep brown/black mixture as the iron is oxidized and the amine dissolves.

-

Suspend Methyl 4-cyano-5-nitrothiophene-2-carboxylate (10.0 g, 47.1 mmol) in a mixture of ethanol (50 mL) and glacial acetic acid (50 mL).

-